BenchChemオンラインストアへようこそ!

2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine

SphK1 inhibition enzymatic IC50 target engagement

PF-543 is the definitive SphK1 inhibitor, delivering sub-nanomolar potency (Ki=3.6 nM) and >100-fold selectivity over SphK2. Unlike SKI-II (dual isoform) or ABC294640 (paradoxical S1P elevation), PF-543 uniquely enables clean SphK1 loss-of-function studies—depleting endogenous S1P 10-fold (EC₅₀=8.4 nM) without confounding off-target effects. Its 1.8 Å co-crystal structure supports structure-based design. Insist on PF-543 to ensure reproducible, isoform-specific sphingolipidomic conclusions.

Molecular Formula C15H17NO4S3
Molecular Weight 371.48
CAS No. 1448048-04-1
Cat. No. B2701317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine
CAS1448048-04-1
Molecular FormulaC15H17NO4S3
Molecular Weight371.48
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC=CS2)CS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C15H17NO4S3/c17-22(18,14-7-2-1-3-8-14)12-13-6-4-10-16(13)23(19,20)15-9-5-11-21-15/h1-3,5,7-9,11,13H,4,6,10,12H2
InChIKeyOTQPYRXEOWEVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PF 543 (CAS 1448048‑04‑1) – Baseline Characteristics of the Most Potent Selective Sphingosine Kinase 1 Inhibitor for Scientific Procurement


2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine, commonly known as PF‑543, is a cell‑permeable, non‑lipid, sphingosine‑competitive inhibitor of sphingosine kinase 1 (SphK1) [2]. It was developed by Pfizer and remains the most potent SphK1 inhibitor identified to date, with a Kᵢ of 3.6 nM and an IC₅₀ of 2.0 nM in enzymatic assays [1]. The compound exhibits >100‑fold selectivity for SphK1 over the SphK2 isoform and >5,000‑fold selectivity over S1P₁–₅ receptors and a panel of 48 protein and lipid kinases [3]. Its binding mode has been elucidated at 1.8 Å resolution, revealing a bent conformation analogous to sphingosine substrate but with a rotated head group [4].

Why In‑Class SphK Inhibitors Cannot Simply Substitute PF 543 in Rigorous Experimental Designs


Sphingosine kinase inhibitors differ profoundly in isoform selectivity, off‑target profiles, and downstream effects on the sphingolipidome. Widely used alternatives such as SKI‑II inhibit both SphK1 and SphK2 at micromolar concentrations, while ABC294640, originally described as a SphK2‑selective agent, paradoxically elevates dihydrosphingosine 1‑phosphate and S1P levels in multiple cell lines [1]. PF‑543 is the only inhibitor that combines sub‑nanomolar SphK1 potency with >100‑fold selectivity over SphK2 and an absence of the counter‑regulatory S1P elevation observed with SphK2‑targeted agents [2]. Substituting a less selective or mechanistically divergent tool compound will confound target‑specific conclusions and invalidate comparisons across studies.

Quantitative Differentiation Evidence for PF 543 Against Key SphK Inhibitor Comparators


SphK1 Inhibitory Potency – PF‑543 vs. SKI‑II and N,N‑Dimethylsphingosine

PF‑543 inhibits recombinant human SphK1 with an IC₅₀ of 2.0 nM (Kᵢ = 3.6 nM) [1]. In a standardized comparative panel, PF‑543 exhibited an SphK1 IC₅₀ of 4 nM, whereas SKI‑II showed an SphK1 IC₅₀ of 12 µM – a 3,000‑fold difference [2]. N,N‑Dimethylsphingosine (DMS), a commonly used sphingosine‑competitive tool, has a reported SphK IC₅₀ of approximately 5 µM [3].

SphK1 inhibition enzymatic IC50 target engagement

SphK1‑over‑SphK2 Isoform Selectivity – PF‑543 vs. SKI‑II and DMS

PF‑543 is >100‑fold selective for SphK1 over SphK2 (SphK1 IC₅₀ = 2 nM; SphK2 IC₅₀ = 356 nM) [1]. In the Prell et al. comparative panel, PF‑543 showed SphK1 IC₅₀ = 4 nM and SphK2 IC₅₀ = 500 nM (125‑fold selectivity), whereas SKI‑II was essentially non‑selective (SphK1 IC₅₀ = 12 µM, SphK2 IC₅₀ = 16 µM; 1.3‑fold) [2]. DMS inhibits both isoforms with comparable micromolar potency [3].

isoform selectivity SphK2 counter‑screen target specificity

Cellular S1P Suppression – PF‑543 vs. DMS and SKI‑2 (Cellular Target Engagement)

PF‑543 is reported to be over 1,000‑fold more potent than DMS and SKI‑2 (SKI‑II equivalent) in suppressing cellular S1P formation . In 1483 head and neck carcinoma cells, PF‑543 decreased endogenous S1P levels 10‑fold (EC₅₀ = 8.4 nM), with a proportional increase in sphingosine [1]. In human whole blood, PF‑543 inhibited S1P formation with an IC₅₀ of 26.7 nM, confirming SphK1 as the dominant source of circulating S1P [1].

cellular S1P reduction target engagement in cells functional potency

Absence of Paradoxical S1P Elevation – PF‑543 vs. ABC294640 and K145

In a systematic lipidomics comparison across Chang, HepG2, and HUVEC cells, PF‑543 treatment produced the expected reduction in (dihydro)sphingosine 1‑phosphate levels, whereas ABC294640 and K145 – both reported as SphK2‑selective – induced dose‑dependent, strong increases in dhS1P and S1P [1]. This paradoxical elevation was confirmed even in SphK1‑deficient HK‑2 cells, ruling out compensatory SphK1 activation and implicating interference with de novo sphingolipid synthesis enzymes (3‑ketodihydrosphingosine reductase and dihydroceramide desaturase) [1].

sphingolipidomics off‑target effects S1P elevation

Kinase and Receptor Selectivity Profile – PF‑543 vs. DMS and SKI‑II

PF‑543 at 10 µM shows >5,000‑fold selectivity over S1P₁–₅ receptors and no significant inhibition of 48 protein and lipid kinases tested . In contrast, DMS is a known protein kinase C inhibitor, and SKI‑II inhibits dihydroceramide desaturase (DEGS) as an off‑target [1][2]. The comprehensive selectivity profile of PF‑543 makes it uniquely suited for experiments where confounding activity at S1P receptors or other kinases must be rigorously excluded.

off‑target profiling S1P receptor selectivity kinase panel screen

Pharmacokinetic Profile – Rapid Clearance vs. ABC294640 Oral Bioavailability

PF‑543 exhibits a short blood half‑life (T₀.₅ = 1.2 h in mice following 10–30 mg/kg i.p.) and low oral bioavailability, limiting its utility in chronic oral dosing paradigms [1]. In contrast, ABC294640 (opaganib) is orally bioavailable and has been advanced to Phase 2/3 clinical trials [2]. However, for acute target‑engagement studies where rapid compound washout is advantageous, PF‑543's pharmacokinetic profile is a design feature rather than a flaw [3].

pharmacokinetics half‑life in vivo dosing

Evidence‑Driven Application Scenarios Where PF 543 Is the Scientifically Justified Procurement Choice


Mechanistic Dissection of SphK1‑Specific Signaling in Cancer Cell Biology

PF‑543's sub‑nanomolar SphK1 potency and >100‑fold selectivity over SphK2 [1] make it the definitive tool for distinguishing SphK1‑driven from SphK2‑driven phenotypes. Its ability to deplete endogenous S1P 10‑fold in 1483 carcinoma cells (EC₅₀ = 8.4 nM) [2] enables clean loss‑of‑function experiments without the confounding SphK2 inhibition or off‑target S1P receptor modulation seen with SKI‑II or DMS.

Ex‑Vivo Validation of SphK1 as the Dominant Source of Circulating S1P

In human whole‑blood assays, PF‑543 inhibits S1P formation with an IC₅₀ of 26.7 nM, establishing SphK1 as the principal source of blood S1P [1]. This ex‑vivo model is directly transferable to clinical biomarker studies and pharmacokinetic/pharmacodynamic modeling, where PF‑543's rapid clearance (T₀.₅ = 1.2 h) [2] enables acute target‑engagement protocols without sustained systemic exposure.

Sphingolipidomics Reference Standard for SphK1‑Dependent S1P Reduction

The 2024 head‑to‑head lipidomics study demonstrated that PF‑543 is the only tested inhibitor that consistently reduces (dh)S1P across multiple cell lines, while ABC294640 and K145 paradoxically elevate these lipid mediators [1]. PF‑543 should be used as the positive control in any sphingolipidomic experiment aiming to validate SphK1‑dependent S1P depletion, because alternative inhibitors can produce opposite lipidomic signatures.

Structural Biology and Fragment‑Based Drug Design Targeting SphK1

The 1.8 Å co‑crystal structure of SphK1 with PF‑543 [1] provides atomic‑level detail of the inhibitor binding pose, showing a bent conformation with a rotated head group relative to sphingosine. This structural information is directly applicable to structure‑based design of next‑generation SphK1 inhibitors and cannot be replicated with inhibitors for which no high‑resolution co‑crystal structure is available.

Quote Request

Request a Quote for 2-((Phenylsulfonyl)methyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.